N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-glutamic acid
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Overview
Description
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PENTANEDIOIC ACID is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PENTANEDIOIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved through the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides
Industrial Production Methods
Industrial production of this compound may employ green chemistry approaches to minimize environmental impact. For instance, the use of water as a solvent and microwave-induced synthesis are two methods that have been explored to enhance the efficiency and yield of the compound while reducing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PENTANEDIOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PENTANEDIOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and microbial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PENTANEDIOIC ACID involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-N-ARYLBENZAMIDES: These compounds share the quinazolinone core and exhibit similar biological activities.
METHYL 2-((3-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)THIO)ACETATE: Another quinazolinone derivative with potential pharmaceutical applications.
Uniqueness
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]PENTANEDIOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N3O6 |
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Molecular Weight |
333.30 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H15N3O6/c19-12(17-11(15(23)24)5-6-13(20)21)7-18-8-16-10-4-2-1-3-9(10)14(18)22/h1-4,8,11H,5-7H2,(H,17,19)(H,20,21)(H,23,24)/t11-/m0/s1 |
InChI Key |
UNUYMHYSQOXKRD-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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